molecular formula C9H20O B1584227 2-Methyl-3-octanol CAS No. 26533-34-6

2-Methyl-3-octanol

Cat. No.: B1584227
CAS No.: 26533-34-6
M. Wt: 144.25 g/mol
InChI Key: DIVBBSLQUDHECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-octanol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, with a methyl group attached to the second carbon. This compound has the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-octanol can be synthesized through several methods, including the reduction of 2-methyl-3-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methyl-3-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-octanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-methyl-3-octanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 2-methyl-3-octane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.

Major Products Formed:

    Oxidation: 2-Methyl-3-octanone.

    Reduction: 2-Methyl-3-octane.

    Substitution: Various alkyl halides depending on the substituent used.

Scientific Research Applications

2-Methyl-3-octanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an anesthetic agent.

    Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Comparison with Similar Compounds

2-Methyl-3-octanol can be compared with other similar alcohols, such as:

    3-Octanol: Lacks the methyl group on the second carbon, resulting in different chemical and physical properties.

    2-Methyl-2-octanol: The hydroxyl group is attached to the second carbon, leading to different reactivity and applications.

    2-Methyl-1-octanol: The hydroxyl group is attached to the first carbon, significantly altering its chemical behavior.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the hydroxyl and methyl groups makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-methyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVBBSLQUDHECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316064
Record name 2-Methyl-3-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26533-34-6
Record name 2-Methyl-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26533-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-octanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-octanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-octanol
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-octanol
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-octanol
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-octanol
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-octanol
Customer
Q & A

Q1: What is the significance of identifying 2-methyl-3-octanol in mold-fermented sausages?

A: The research article "곰팡이 발효소시지의 향기성분 분석 및 관능검사" [] identified this compound as one of the volatile flavor components present in mold-fermented sausages after 28 days of fermentation using a starter culture containing Lactobacillus plantarum and Staphylococcus carnosus. This finding suggests that this compound, alongside other volatile compounds, contributes to the characteristic aroma profile of these sausages. Understanding the specific flavor contributions of individual compounds like this compound can be valuable for optimizing fermentation processes and developing desired flavor profiles in fermented meat products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.